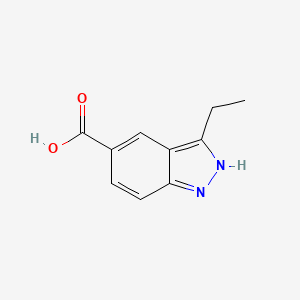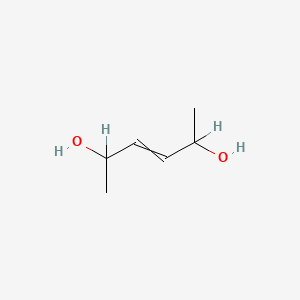
(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate is a synthetic organic compound that belongs to the class of cyclopentene derivatives. This compound is characterized by the presence of a tritylamino group attached to a cyclopentene ring, which is further esterified with a methyl carboxylate group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Tritylamino Group: The tritylamino group can be introduced via nucleophilic substitution reactions using trityl chloride and an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tritylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate involves its interaction with specific molecular targets and pathways. The tritylamino group may interact with enzymes or receptors, modulating their activity. The cyclopentene ring and ester group may also play a role in the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (1S,4R)-4-(phenylamino)cyclopent-2-ene-1-carboxylate
- Methyl (1S,4R)-4-(benzylamino)cyclopent-2-ene-1-carboxylate
- Methyl (1S,4R)-4-(diphenylamino)cyclopent-2-ene-1-carboxylate
Uniqueness
(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate is unique due to the presence of the tritylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C26H25NO2 |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
methyl (1S,4R)-4-(tritylamino)cyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C26H25NO2/c1-29-25(28)20-17-18-24(19-20)27-26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-18,20,24,27H,19H2,1H3/t20-,24+/m1/s1 |
InChI-Schlüssel |
IHYJPPPYWCLXET-YKSBVNFPSA-N |
Isomerische SMILES |
COC(=O)[C@H]1C[C@H](C=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC(=O)C1CC(C=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


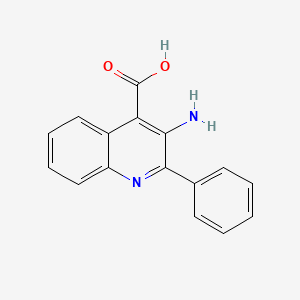



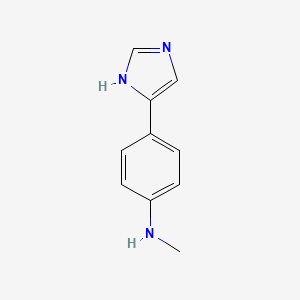
![7-Phenyl-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B8782051.png)


![7-Methylpyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B8782086.png)
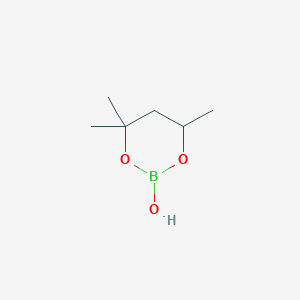

![1'-Benzyl-6-bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B8782099.png)
